GNE-9605

Übersicht

Beschreibung

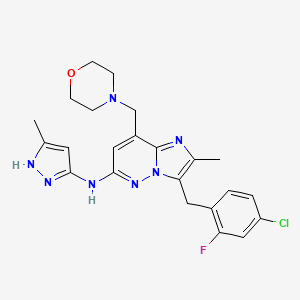

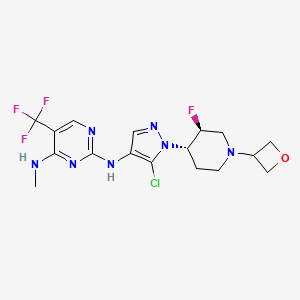

GNE-9605 ist ein hochspezifischer und potenter Inhibitor der Leucin-reichen Repeat-Kinase 2 (LRRK2). Es wird hauptsächlich in der Forschung im Zusammenhang mit der Parkinson-Krankheit verwendet, da es die LRRK2-Ser1292-Autophosphorylierung mit einem IC50-Wert von 18,7 nM hemmen kann . Diese Verbindung ist oral aktiv und hat in präklinischen Studien vielversprechende Ergebnisse gezeigt .

Präparationsmethoden

Die Syntheserouten und Reaktionsbedingungen für this compound sind in der verfügbaren Literatur nicht umfassend beschrieben. Es ist bekannt, dass this compound durch eine Reihe chemischer Reaktionen synthetisiert wird, die die Einarbeitung von Fluor-, Chlor- und Stickstoffatomen in seine molekulare Struktur beinhalten .

Wissenschaftliche Forschungsanwendungen

GNE-9605 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Medizin: this compound wird hauptsächlich in der medizinischen Forschung im Zusammenhang mit der Parkinson-Krankheit verwendet. .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Aktivität der Leucin-reichen Repeat-Kinase 2 (LRRK2) hemmt. LRRK2 ist ein Kinase-Enzym, das eine entscheidende Rolle bei verschiedenen zellulären Prozessen spielt, darunter Autophagie, Signaltransduktion und Zytoskelettdynamik . This compound hemmt LRRK2, indem es an seine aktive Stelle bindet und die Phosphorylierung seiner Substrate, wie z. B. Ser1292, verhindert . Diese Hemmung führt zu einer Abnahme der LRRK2-Aktivität und ihrer nachgeschalteten Effekte, was im Zusammenhang mit der Parkinson-Krankheit von Vorteil ist .

Wirkmechanismus

Target of Action

GNE-9605 is a highly potent and selective inhibitor of the leucine-rich repeat kinase 2 (LRRK2) . LRRK2 is a protein that plays a significant role in both familial and sporadic forms of Parkinson’s disease .

Mode of Action

this compound interacts with LRRK2 by inhibiting its kinase activity . Specifically, it inhibits LRRK2 Ser1292 autophosphorylation . This interaction blocks LRRK2 in a robust, dose-dependent manner .

Biochemical Pathways

The inhibition of LRRK2 by this compound affects the biochemical pathways associated with Parkinson’s disease. The genetic and biochemical evidence suggests that pathogenic missense mutations increase LRRK2 kinase activity . By inhibiting this activity, this compound potentially alters the progression of Parkinson’s disease.

Pharmacokinetics

this compound exhibits excellent pharmacokinetic properties. It is orally active and has a total plasma clearance of 26 mL/min/kg with excellent oral bioavailability (90%) . It also demonstrates excellent brain penetration, which is crucial for its effectiveness in treating neurodegenerative diseases like Parkinson’s .

Result of Action

The primary result of this compound’s action is the inhibition of LRRK2 Ser1292 autophosphorylation . This inhibition can potentially alter the progression of Parkinson’s disease.

Biochemische Analyse

Biochemical Properties

GNE-9605 plays a crucial role in biochemical reactions by inhibiting the activity of leucine-rich repeat kinase 2 (LRRK2). The compound exhibits an IC50 value of 18.7 nM, indicating its high potency . This compound inhibits the autophosphorylation of LRRK2 at Ser1292, a key phosphorylation site involved in the regulation of LRRK2 activity . This inhibition disrupts the downstream signaling pathways mediated by LRRK2, thereby modulating various cellular processes. The interaction between this compound and LRRK2 is highly selective, ensuring minimal off-target effects .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. By inhibiting LRRK2 activity, this compound influences cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to reduce the phosphorylation of LRRK2 substrates, leading to alterations in cellular signaling cascades . Additionally, this compound modulates autophagy, a critical cellular process involved in the degradation and recycling of cellular components . These effects contribute to the compound’s potential therapeutic benefits in neurodegenerative diseases such as Parkinson’s disease .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding pocket of LRRK2, thereby inhibiting its kinase activity . This binding prevents the autophosphorylation of LRRK2 at Ser1292, a critical step in the activation of LRRK2 signaling pathways . By inhibiting LRRK2 activity, this compound disrupts the downstream phosphorylation of LRRK2 substrates, leading to alterations in cellular signaling and gene expression . The compound’s high selectivity for LRRK2 ensures minimal interference with other kinases, reducing the likelihood of off-target effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability, with minimal degradation observed under standard storage conditions . Long-term studies have shown that this compound maintains its inhibitory activity against LRRK2 over extended periods . In in vitro and in vivo studies, the compound has demonstrated sustained effects on cellular function, including the modulation of autophagy and cellular signaling pathways . These findings highlight the potential of this compound as a long-term therapeutic agent for neurodegenerative diseases .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving BAC transgenic mice expressing human LRRK2 protein, this compound has been shown to inhibit LRRK2 Ser1292 autophosphorylation in a dose-dependent manner . At higher doses, the compound exhibits increased inhibitory activity, leading to more pronounced effects on cellular signaling and autophagy . High doses of this compound may also result in toxic or adverse effects, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with LRRK2. The compound inhibits the kinase activity of LRRK2, thereby modulating the phosphorylation of LRRK2 substrates and altering cellular signaling pathways . Additionally, this compound influences autophagy, a critical metabolic process involved in the degradation and recycling of cellular components . These effects on metabolic pathways contribute to the compound’s potential therapeutic benefits in neurodegenerative diseases .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound exhibits good oral bioavailability, with efficient absorption and distribution observed in animal models . This compound is capable of crossing the blood-brain barrier, ensuring its delivery to the central nervous system . Within cells, the compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These properties contribute to the compound’s efficacy in targeting neurodegenerative diseases .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interaction with LRRK2. The compound binds to the ATP-binding pocket of LRRK2, inhibiting its kinase activity and preventing its autophosphorylation . This interaction directs this compound to specific subcellular compartments where LRRK2 is localized, including the cytoplasm and cellular organelles . The compound’s subcellular localization is critical for its activity and function, ensuring its targeted effects on cellular signaling and autophagy .

Vorbereitungsmethoden

The synthetic routes and reaction conditions for GNE-9605 are not extensively detailed in the available literature. it is known that this compound is synthesized through a series of chemical reactions involving the incorporation of fluorine, chlorine, and nitrogen atoms into its molecular structure .

Analyse Chemischer Reaktionen

GNE-9605 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen unterliegen, die zu reduzierten Formen von this compound führen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Vergleich Mit ähnlichen Verbindungen

GNE-9605 wird mit anderen LRRK2-Inhibitoren wie GNE-7915 und GNE-0877 verglichen . Obwohl all diese Verbindungen LRRK2 hemmen, ist this compound aufgrund seiner höheren Potenz und Selektivität einzigartig . Darüber hinaus hat this compound im Vergleich zu LRRK2-IN-1 eine bessere Permeabilität des zentralen Nervensystems, was es für die Forschung im Zusammenhang mit neurodegenerativen Erkrankungen besser geeignet macht .

Ähnliche Verbindungen

- GNE-7915

- GNE-0877

- LRRK2-IN-1

Eigenschaften

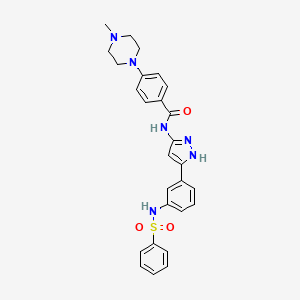

IUPAC Name |

2-N-[5-chloro-1-[(3S,4S)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl]pyrazol-4-yl]-4-N-methyl-5-(trifluoromethyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClF4N7O/c1-23-15-10(17(20,21)22)4-24-16(27-15)26-12-5-25-29(14(12)18)13-2-3-28(6-11(13)19)9-7-30-8-9/h4-5,9,11,13H,2-3,6-8H2,1H3,(H2,23,24,26,27)/t11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXPEQJKNAWNQA-AAEUAGOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC=C1C(F)(F)F)NC2=C(N(N=C2)C3CCN(CC3F)C4COC4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=NC(=NC=C1C(F)(F)F)NC2=C(N(N=C2)[C@H]3CCN(C[C@@H]3F)C4COC4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClF4N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes GNE-9605 a promising candidate for Parkinson's disease therapy?

A1: this compound, also known as 2-N-[5-chloro-1-[(3S,4S)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl]pyrazol-4-yl]-4-N-methyl-5-(trifluoromethyl)pyrimidine-2,4-diamine, is a highly potent and selective inhibitor of leucine-rich repeat kinase 2 (LRRK2) []. LRRK2 is considered a compelling target for Parkinson's disease therapy as its mutations are linked to the disease. This compound demonstrates favorable characteristics such as metabolic stability, brain penetration across species, and high selectivity for LRRK2. These features make it suitable for preclinical efficacy and safety studies to assess its potential as a disease-modifying therapy for Parkinson's disease [].

Q2: How does this compound achieve its high potency and selectivity for LRRK2?

A2: The research paper focuses on the structural optimization of an aminopyrazole lead compound. While the specific structural features of this compound that contribute to its potency and selectivity are not explicitly discussed, the paper mentions that modifications were made in the solvent-exposed region of the ATP-binding site of LRRK2 []. This suggests that this compound likely exerts its inhibitory effects by binding to this site and competing with ATP. Further research would be needed to elucidate the specific interactions between this compound and LRRK2 that contribute to its desirable pharmacological profile.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2R,4S,5S,7R)-17-hydroxy-5-methoxy-7-methyl-19-oxo-30-oxa-1,8,18-triazaoctacyclo[13.12.2.12,7.08,29.09,14.016,20.021,28.022,27]triaconta-9,11,13,15,20,22,24,26,28-nonaen-4-yl]-N-methylbenzamide](/img/structure/B612020.png)

![N-[2-(dimethylamino)ethyl]-7-(5-fluoro-2-oxo-1H-indol-3-ylidene)-2-methyl-1,4,5,6-tetrahydroindole-3-carboxamide](/img/structure/B612026.png)

![N,N-dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide](/img/structure/B612035.png)